3-Boc-6-amino-3-azabicyclo[3.2.0]heptane
Description
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is a derivative of azabicycloheptane, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSRECJUBGQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a cyclization reaction, often involving a precursor such as a substituted cyclopentane.
Introduction of the Boc protecting group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to yield the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution reactions: The major products are typically substituted azabicycloheptane derivatives.
Deprotection reactions: The major product is the free amine, 6-amino-3-azabicyclo[3.2.0]heptane.
Scientific Research Applications
Organic Synthesis
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane serves as a crucial intermediate in the synthesis of complex organic molecules. Its bicyclic structure allows for versatile reactivity, making it suitable for various synthetic pathways.
Key Reactions:
- Substitution Reactions: The amino group can participate in nucleophilic substitution, facilitating the introduction of different functional groups.
- Deprotection: The Boc group can be removed under acidic conditions to yield the free amine, which is vital for further synthetic applications.
Pharmaceutical Research
The compound has significant potential in drug development, particularly targeting the central nervous system (CNS). Its structural characteristics enhance its binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.
Applications in Drug Development:
- Bioisosteric Replacement: Research has shown that derivatives of azabicyclo compounds can serve as bioisosteres for traditional drug scaffolds like pyridine, improving pharmacological properties and reducing toxicity.
- Case Study: The incorporation of this compound into antihistamine drugs has demonstrated improved physicochemical properties compared to their pyridine counterparts.
Biological Studies
In biological research, this compound is utilized to explore structure-activity relationships (SAR) within bicyclic systems. Its ability to form hydrogen bonds with biological molecules is crucial for understanding its interactions and effects on biological activity.
Research Insights:
- Studies indicate that modifications on the bicyclic structure can significantly alter binding affinities and biological activities, which is essential for optimizing drug candidates.
Industrial Applications
Beyond academic research, this compound finds utility in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism of action of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is not well-documented. its reactivity is primarily due to the presence of the Boc-protected amine group, which can undergo various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
6-amino-3-azabicyclo[3.2.0]heptane: The deprotected form of the compound.
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane hydrochloride: A salt form of the compound.
Uniqueness
This compound is unique due to its bicyclic structure and the presence of the Boc-protected amine group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis.
Biological Activity
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is a bicyclic compound with significant potential in pharmaceutical research, particularly as a precursor in drug development targeting the central nervous system. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which enhances its stability and reactivity. Its unique bicyclic structure allows for increased rigidity, potentially improving binding affinity to biological targets.
While specific mechanisms of action for this compound are not fully elucidated, its amino group is capable of forming hydrogen bonds with various biological molecules. This interaction can significantly influence the activity of different targets, making it a valuable compound in drug discovery and development.
Interaction Studies
Research indicates that this compound interacts effectively with proteins and enzymes relevant to various biological pathways. The compound's structural features allow it to serve as a lead compound in drug discovery efforts aimed at developing therapeutics for neurological disorders.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Structure : Initial reactions focus on constructing the bicyclic framework through cyclization techniques.
- Protection of the Amino Group : The amino group is protected using the Boc strategy to enhance stability during subsequent reactions.
- Purification : The final product is purified through chromatography to ensure high yield and purity.
These synthetic routes are optimized for scalability and cost-effectiveness, making them suitable for industrial applications in pharmaceutical development.
Structure-Activity Relationship (SAR)
Studies on related compounds have demonstrated that small modifications to the bicyclic structure can significantly affect biological activity. For instance, substituents on the nitrogen atom or modifications to the bicyclic framework can alter binding affinities at various receptor subtypes, including nicotinic acetylcholine receptors (nAChRs) .
Comparative SAR Data Table
| Compound | Substituent | Binding Affinity (Ki) | Receptor Selectivity |
|---|---|---|---|
| 1 | 6-Bromo | 10 nM | α4β2 nAChR |
| 2 | 6-Chloro | 15 nM | α4β2 nAChR |
| 3 | None | >100 nM | Non-selective |
This table illustrates how specific modifications can enhance or diminish receptor selectivity and binding affinity, emphasizing the importance of SAR studies in optimizing compounds for therapeutic use.
Applications in Drug Development
The potential applications of this compound in drug development are vast:
- CNS Targeting : Its ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for neurological disorders.
- Lead Compound : The structural characteristics make it suitable as a lead compound for further modifications aimed at improving efficacy and reducing side effects.
Case Studies
Recent studies have highlighted the utility of similar azabicyclo compounds in drug discovery:
- Nicotinic Receptor Modulators : Compounds derived from azabicyclo frameworks have shown promise as selective modulators of nicotinic acetylcholine receptors, which are crucial in CNS signaling pathways .
- Antihistamines : Structural analogs have been integrated into antihistamine drugs, demonstrating their versatility and effectiveness in modifying existing pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
